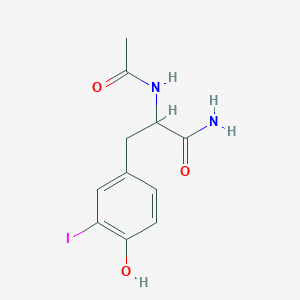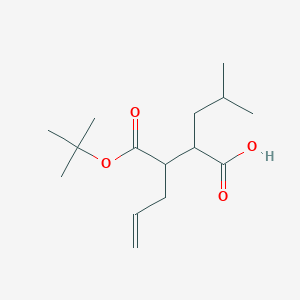
N-Acetyl-3-iodo-L-tyrosine, amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-3-iodo-L-tyrosine, amide is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the third position of the tyrosine ring and an acetyl group attached to the amino group. It is used in various scientific research applications due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine, amide typically involves the iodination of L-tyrosine followed by acetylation and amidation. Here is a general synthetic route:
Iodination: L-tyrosine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the third position of the aromatic ring.
Acetylation: The iodinated tyrosine is then acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-3-iodo-L-tyrosine.
Amidation: Finally, the acetylated product is converted to the amide form by reacting with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine, amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
N-Acetyl-3-iodo-L-tyrosine, amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for radiolabeling.
Biology: Studied for its role in protein modification and its potential effects on enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging, particularly in positron emission tomography (PET) due to the presence of the iodine atom.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
作用机制
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine, amide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets, while the acetyl and amide groups may influence the compound’s solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
N-Acetyl-3-iodo-L-tyrosine, amide can be compared with other iodinated tyrosine derivatives, such as:
3-Iodo-L-tyrosine: Lacks the acetyl and amide groups, making it less stable and potentially less soluble.
N-Acetyl-L-tyrosine: Does not contain the iodine atom, which limits its use in radiolabeling applications.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms, which may enhance its binding affinity but also increase its molecular weight and complexity.
The uniqueness of this compound lies in its balanced combination of the iodine atom for radiolabeling, and the acetyl and amide groups for improved stability and solubility.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C11H13IN2O3 |
|---|---|
分子量 |
348.14 g/mol |
IUPAC 名称 |
2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |
InChI |
InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15) |
InChI 键 |
WEEJPQQOBNMRHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)


